磺胺噻唑-d4

描述

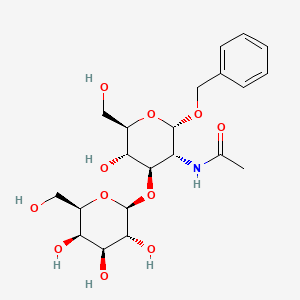

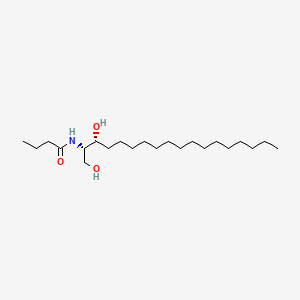

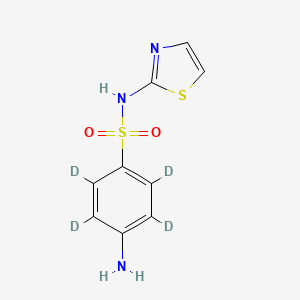

Sulfathiazole-d4 is a deuterated form of sulfathiazole, an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and were among the first antibiotics to be used in clinical practice. Sulfathiazole-d4 is specifically used in scientific research as an isotopically labeled compound, which helps in various analytical and biochemical studies.

科学研究应用

Sulfathiazole-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.

Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms.

作用机制

Target of Action

Sulfathiazole-d4 primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

Sulfathiazole-d4, like other sulfonamides, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this essential nutrient in bacteria .

Biochemical Pathways

The inhibition of DHPS by Sulfathiazole-d4 affects the folate synthesis pathway in bacteria . Folate is necessary for the synthesis of nucleic acids and the metabolism of amino acids, which are critical for bacterial growth and replication . By inhibiting DHPS, Sulfathiazole-d4 disrupts these processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are distributed throughout body tissues and fluids, and are metabolized in the liver . Sulfonamides are primarily excreted in the urine .

Result of Action

The result of Sulfathiazole-d4’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their growth and replication . This makes Sulfathiazole-d4 effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .

Action Environment

The action of Sulfathiazole-d4 can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of Sulfathiazole-d4, as PABA competes with the drug for binding to DHPS . Additionally, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

生化分析

Biochemical Properties

Sulfathiazole-d4 interacts with various enzymes and proteins in biochemical reactions . It has been synthesized by replacing the amino group on the phenyl ring with various substituents .

Cellular Effects

Sulfathiazole derivatives have been shown to have antiproliferative activity . They have been found to inhibit matrix metalloproteinase-9 (MMP-9) and cathepsin .

Molecular Mechanism

It is known that sulfathiazole derivatives can inhibit MMP-9

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sulfathiazole-d4 typically involves the introduction of deuterium atoms into the sulfathiazole molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).

Direct Synthesis: Starting from deuterated precursors, sulfathiazole-d4 can be synthesized through a series of chemical reactions, including sulfonation and cyclization.

Industrial Production Methods: Industrial production of sulfathiazole-d4 involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the compound.

化学反应分析

Types of Reactions: Sulfathiazole-d4 undergoes various chemical reactions, including:

Oxidation: Sulfathiazole-d4 can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert sulfathiazole-d4 into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the sulfathiazole-d4 molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfathiazole-d4 derivatives.

相似化合物的比较

Sulfadiazine: Another sulfonamide with similar antimicrobial properties.

Sulfamethoxazole: Commonly used in combination with trimethoprim for its synergistic effects.

Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness of Sulfathiazole-d4: Sulfathiazole-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in various experimental setups, providing valuable insights into the behavior and metabolism of the compound.

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016781 | |

| Record name | Sulfathiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-89-4 | |

| Record name | Sulfathiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B561687.png)